molecular formula C17H14ClNO4 B14481266 Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate CAS No. 68533-65-3

Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate

Cat. No.: B14481266
CAS No.: 68533-65-3
M. Wt: 331.7 g/mol
InChI Key: HZLAMJWQESDCAW-UHFFFAOYSA-N
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Description

Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate is a synthetic phenoxypropanoate ester characterized by a central propanoate backbone substituted with two aromatic rings. The first phenoxy group is substituted at the 2-position with chlorine and at the 5-position with a 2-cyanophenoxy moiety. This compound is hypothesized to belong to the class of aryloxyphenoxypropanoate (AOPP) herbicides, which inhibit acetyl-CoA carboxylase (ACCase) in grasses, leading to lipid biosynthesis disruption and plant death.

Properties

CAS No.

68533-65-3

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate

InChI

InChI=1S/C17H14ClNO4/c1-11(17(20)21-2)22-16-9-13(7-8-14(16)18)23-15-6-4-3-5-12(15)10-19/h3-9,11H,1-2H3

InChI Key

HZLAMJWQESDCAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=C(C=CC(=C1)OC2=CC=CC=C2C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2-chloro-5-(2-cyanophenoxy)phenol with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

    Hydrolysis: Formation of 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoic acid.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

Scientific Research Applications

Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several ACCase-inhibiting herbicides, differing primarily in substituents on the aromatic rings. Key analogues include:

Compound Name CAS Number Molecular Formula Key Substituents Primary Use
Target Compound Not Provided C₁₇H₁₃ClN₂O₄ 2-chloro, 5-(2-cyanophenoxy)phenoxy Hypothesized herbicide
Haloxyfop-methyl (Dowco 453) 69806-40-2 C₁₆H₁₃ClF₃NO₄ 3-chloro-5-(trifluoromethyl)pyridinyloxy Postemergence grass herbicide
Fluazifop-butyl 69806-50-4 C₁₉H₂₀F₃NO₄ 5-(trifluoromethyl)pyridinyloxy Grass control in broadleaf crops
Quizalofop-ethyl 76578-14-8 C₁₉H₁₇ClN₂O₄ 6-chloro-2-quinoxalinyloxy Selective grass herbicide

Key Structural Differences :

  • Haloxyfop-methyl: Replaces the cyanophenoxy group with a pyridinyl ring containing trifluoromethyl and chloro substituents. This enhances lipophilicity and metabolic stability .
  • Fluazifop-butyl : Uses a butyl ester and a pyridinyl group without chlorine, reducing phytotoxicity to crops .
  • Quizalofop-ethyl: Incorporates a quinoxalinyl group, improving broad-spectrum activity against resistant grasses .

Toxicity and Environmental Impact

  • Haloxyfop-methyl: Documented as a carcinogen, raising concerns for agricultural workers .
  • Target Compound: No direct toxicity data are available. However, the cyanophenoxy group may produce toxic metabolites (e.g., cyanide) under specific conditions, necessitating further study.

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